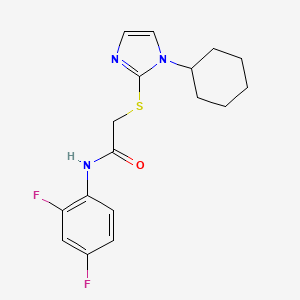![molecular formula C22H24N4O4S B11237260 N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11237260.png)
N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a benzodioxepin ring, a triazole ring, and a sulfanyl-acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
-
Formation of the Benzodioxepin Ring:
- Starting with a suitable precursor, such as a catechol derivative, the benzodioxepin ring can be formed through a series of cyclization reactions.
- Reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate ring closure.
-
Synthesis of the Triazole Ring:
- The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
- Common reagents include copper(I) catalysts and solvents like dimethyl sulfoxide (DMSO).
-
Coupling of the Benzodioxepin and Triazole Rings:
- The benzodioxepin and triazole rings are coupled using a sulfanyl-acetamide linkage.
- This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity.
- Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction reactions can target the triazole ring or the benzodioxepin ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
- Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
- Reagents such as sodium hydride (NaH) and alkyl halides are often employed.
Major Products:
- Oxidation of the sulfanyl group can yield sulfoxides or sulfones.
- Reduction of the triazole ring can produce dihydrotriazole derivatives.
- Substitution reactions can lead to various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
- It can be used as a building block in the development of new materials with specific properties.
Biology:
- The compound may exhibit biological activity, making it a candidate for drug discovery and development.
- It can be used in the study of enzyme inhibition and receptor binding.
Medicine:
- Potential applications in medicinal chemistry include the development of new therapeutic agents for the treatment of various diseases.
- The compound’s structural features may allow it to interact with specific biological targets, such as enzymes or receptors.
Industry:
- The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
- It may also find applications in the production of specialty chemicals.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors.
- The benzodioxepin and triazole rings may play a role in binding to these targets, while the sulfanyl-acetamide linkage may influence the compound’s overall activity.
Pathways Involved:
- The compound may modulate specific signaling pathways, leading to changes in cellular function.
- It may also inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared to other compounds with similar structural features, such as:
Uniqueness:
- The combination of the benzodioxepin ring, triazole ring, and sulfanyl-acetamide linkage makes this compound unique.
- Its unique structure may confer specific biological activity or chemical reactivity that is not observed in similar compounds.
Propiedades
Fórmula molecular |
C22H24N4O4S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
N-benzyl-2-[[5-(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N4O4S/c1-26-21(16-11-18-19(12-17(16)28-2)30-10-6-9-29-18)24-25-22(26)31-14-20(27)23-13-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10,13-14H2,1-2H3,(H,23,27) |
Clave InChI |
MJCNDHFNKRKSRN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3OC)OCCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-allyl-N-mesityl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237188.png)
![N-(3-chloro-4-methylphenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11237210.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11237211.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11237213.png)
![3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide](/img/structure/B11237216.png)
![Methyl 4-methyl-3-[({1-[(2-methylbenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11237218.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11237226.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11237228.png)


![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2,2-diphenylacetamide](/img/structure/B11237244.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-methylbenzamide](/img/structure/B11237255.png)
![N-(3,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237261.png)
